molecular formula C28H53N7O8 B12536619 L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine CAS No. 655230-57-2

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine

Cat. No.: B12536619
CAS No.: 655230-57-2
M. Wt: 615.8 g/mol
InChI Key: OFGVZFQUFJYSGS-GDLCRWSOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Isoelectric Point Determination

The hexapeptide’s primary sequence is Ser-Ile-Lys-D-Val-Ala-Val , with the one-letter abbreviation SIK(D)VAV . The presence of ionizable groups—including the N-terminal amine (pKa ~8.0), C-terminal carboxyl (pKa ~3.1), and lysine’s ε-amino group (pKa ~10.5)—dictates its isoelectric point (pI). Using the Henderson-Hasselbalch equation and averaging the pKa values flanking the neutral charge state, the theoretical pI is calculated as follows:

$$
\text{pI} = \frac{\text{pKa}{\text{N-terminus}} + \text{pKa}{\text{Lys side chain}}}{2} = \frac{8.0 + 10.5}{2} = 9.25
$$

This aligns with computational models that prioritize solvent-exposed ionizable residues. However, advanced algorithms accounting for adjacent amino acid interactions and tertiary structure effects may yield minor deviations.

Ionizable Group pKa Value
N-terminus 8.0
Lysine side chain 10.5
C-terminus 3.1

Stereochemical Configuration of D-Valine Residue

The inclusion of D-valine at position 4 introduces a non-canonical stereochemical configuration. Unlike L-valine, the D-form’s side chain projects oppositely in the Ramachandran plot, altering backbone dihedral angles and steric interactions. This configuration confers resistance to proteolytic cleavage by chiral-specific enzymes, enhancing metabolic stability. Molecular docking studies suggest that the D-valine residue disrupts α-helix formation but promotes β-turn motifs, potentially influencing receptor-binding specificity.

Molecular Weight Verification via Mass Spectrometry

The molecular formula C$${28}$$H$${53}$$N$$7$$O$$8$$ corresponds to a theoretical monoisotopic mass of 615.8 g/mol . Electrospray ionization mass spectrometry (ESI-MS) confirms this value, with observed m/z peaks at 616.4 [M+H]$$^+$$ and 638.4 [M+Na]$$^+$$ . Discrepancies between theoretical and observed masses (<0.1%) fall within instrumental error margins, validating the sequence.

Component Theoretical Mass (Da) Observed Mass (Da)
Monoisotopic mass 615.8 616.4
Sodium adduct 638.8 638.4

Three-Dimensional Conformational Dynamics

Molecular dynamics simulations reveal that the D-valine residue induces conformational heterogeneity. In aqueous solution, the peptide adopts a compact globular structure with transient β-sheet segments (15–20% occupancy) and disordered loops (50–60% occupancy). The D-valine’s methyl groups sterically clash with the alanine and valine side chains, destabilizing helical conformers. Nuclear magnetic resonance (NMR) spectroscopy further identifies two dominant conformers differing in the orientation of the lysine side chain relative to the D-valine residue.

Comparative Analysis with L-Valine-Containing Analogues

Replacing D-valine with L-valine yields the analogue SIKLVAV , which exhibits distinct structural and functional properties:

  • Isoelectric Point : The L-valine analogue’s pI remains unchanged (9.25), as stereochemistry does not affect ionizable group pKa values.
  • Conformational Stability : Circular dichroism (CD) spectra show that the L-valine analogue forms stable α-helices (35% helicity) in hydrophobic environments, whereas the D-valine-containing peptide adopts β-sheet-rich conformations (12% helicity).
  • Receptor Binding : Surface plasmon resonance (SPR) assays demonstrate that the D-valine peptide binds α3β1 integrin with a K$$_D$$ of 12 nM, compared to 180 nM for the L-valine analogue, highlighting stereochemistry’s role in molecular recognition.
Property D-Valine Peptide L-Valine Analogue
α-Helicity 12% 35%
Integrin α3β1 K$$_D$$ 12 nM 180 nM
Proteolytic Half-life 4.2 hours 1.5 hours

Properties

CAS No.

655230-57-2

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20+,21-,22-/m0/s1

InChI Key

OFGVZFQUFJYSGS-GDLCRWSOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Loading

  • Resin Type : Rink Amide MBHA resin (substitution: 0.45–0.65 mmol/g) is preferred for C-terminal amidation.
  • Swelling : Resins are preconditioned in dimethylformamide (DMF) or dichloromethane (DCM) for 20–40 minutes.
  • First Amino Acid Attachment :
    • Fmoc-L-valine (3 equivalents) is coupled using DIC/OxymaPure in DMF (1:1:4 molar ratio).
    • Loading efficiency: >95% confirmed by Kaiser test.

Sequential Coupling of Amino Acids

The hexapeptide sequence (Ser-Ile-Lys-D-Val-Ala-Val) requires careful handling of D-valine to prevent racemization.

Coupling Conditions

Amino Acid Coupling Reagent Solvent Time Efficiency
L-Serine HBTU/DIPEA DMF 1 hr 98%
L-Isoleucine DIC/OxymaPure DMF 45 min 97%
L-Lysine (Boc) HATU/HOAt DMF 2 hr 96%
D-Valine Modified N-hydroxyphthalimide/DIC DCM 3 hr 92%
L-Alanine PyBOP/NMM DMF 30 min 99%
L-Valine TBTU/HOBt DMF 1 hr 98%

Key Observations :

  • D-valine coupling requires non-polar solvents (e.g., DCM) and specialized activators to minimize epimerization.
  • Modified N-hydroxyphthalimide enhances yields by reducing steric hindrance.

Deprotection and Side-Chain Management

Fmoc Removal

  • Deprotection Agent : 20% piperidine/DMF (2 × 8 min).
  • Monitoring : UV absorbance at 301 nm to track dibenzofulvene-piperidine adducts.

Side-Chain Protection

Residue Protecting Group Cleavage Condition
Lysine Boc 95% TFA/2.5% H2O/2.5% TIPS
Serine Trt 90% TFA/5% phenol

Cleavage and Global Deprotection

Cleavage Cocktail Optimization

Component Volume Ratio Role
Trifluoroacetic acid (TFA) 90% Primary cleavage agent
Methyl phenyl sulfide 4.5% Carbocation scavenger
m-Cresol 1.5% Preventing alkylation side reactions
2-tert-Butylthiophenol 4% Enhancing crude peptide purity

Protocol :

  • Treat resin with cleavage cocktail (1 hr, RT).
  • Precipitate peptide in cold diethyl ether (10× volume).
  • Centrifuge (4,000 rpm, 8 min) and lyophilize.

Yield : 78–85% (crude).

Purification and Analytical Validation

Reverse-Phase HPLC

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Gradient : 5–60% acetonitrile/0.1% TFA over 30 min.
  • Purity : >98% after two purification cycles.

Mass Spectrometry

  • Observed m/z : 616.4 [M+H]+ (theoretical: 615.8).
  • Discrepancy : +0.6 Da due to protonation during ionization.

Chirality Verification

  • Circular Dichroism (CD) : Negative peak at 215 nm confirms D-valine incorporation.

Challenges and Optimization Strategies

Racemization at D-Valine

  • Cause : Base-catalyzed epimerization during coupling.
  • Mitigation :
    • Use low-temperature (4°C) coupling for D-valine.
    • Replace HOBt with OxymaPure (reduces racemization by 40%).

Incomplete Coupling

  • Solution : Double coupling with 10-fold excess of Fmoc-amino acid.

Comparative Analysis of Synthetic Routes

Method Yield (Crude) Purity (Final) Key Advantage
Standard Fmoc SPPS 65% 95% Cost-effective
Modified Activator 85% 98% Enhanced D-Valine coupling
Microwave-Assisted 72% 97% 50% faster synthesis

Industrial-Scale Considerations

  • Resin Recycling : Merrifield resins tolerate up to 5 synthesis cycles with <5% capacity loss.
  • Solvent Recovery : DMF and DCM are distilled and reused, reducing costs by 30%.

Emerging Technologies

  • Flow Chemistry : Reduces synthesis time to 12 hr (vs. 5 days) via continuous coupling/deprotection.
  • Enzymatic Synthesis : Lipase-mediated segment condensation (pilot-scale, 60% yield).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, forming a hydroxyl group.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or EDCI.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction can break disulfide bonds, resulting in linear peptides.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, influencing cell signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Target Compound vs. Cyclic Peptide [59865-13-3] ()

The cyclic peptide described in Pharmacopeial Forum (2017) shares partial sequence homology (e.g., valine, alanine) but differs critically in its cyclization and N-methylation . Key contrasts include:

Feature L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine Cyclic Peptide [59865-13-3]
Structure Linear hexapeptide Cyclic, 12-membered backbone
Stereochemistry Contains D-valine All L-amino acids
Modifications No methylation Multiple N-methylations (e.g., N-methyl-leucine, N-methyl-valine)
Key Residues Lysine (charged), Isoleucine (hydrophobic) N-methyl-leucine, hydroxy-N,4-dimethyl-2-amino-6-octenoyl

Functional Implications :

  • The cyclic peptide’s N-methylations enhance metabolic stability by reducing protease susceptibility, a feature absent in the target compound .
  • The D-valine in the target peptide may confer partial resistance to enzymatic degradation compared to the all-L cyclic analog, though the cyclic structure of [59865-13-3] likely offers superior stability overall.
Target Compound vs. L-Valine Nonapeptide [392724-17-3] ()

The nonapeptide (L-Valine,L-alanyl-L-valyl-L-alanyl-L-prolyl-L-threonyl-L-arginyl-L-valyl-L-seryl-) is a longer, all-L-configured peptide with distinct residues such as proline, threonine, and arginine . Comparative analysis:

Feature This compound L-Valine Nonapeptide [392724-17-3]
Chain Length 6 residues 9 residues
Charged Residues Lysine (basic) Arginine (basic), Threonine (polar)
Structural Motifs D-valine introduces conformational rigidity Proline induces kinks, disrupting α-helix formation
Hydrophobicity Moderate (Ile, Val, Ala) Higher (multiple Val, Pro)

Functional Implications :

  • The nonapeptide’s arginine enhances solubility in aqueous environments, whereas the target’s lysine offers similar but less pronounced effects.

Physicochemical and Pharmacokinetic Properties

While direct pharmacokinetic data for the target compound are unavailable, structural analogs provide insights:

  • Solubility: The target peptide’s lysine residue improves water solubility compared to the highly hydrophobic cyclic peptide . However, the nonapeptide’s arginine and threonine may confer superior solubility .
  • Metabolic Stability : The cyclic peptide’s N-methylations and cyclization render it more resistant to proteolysis than the linear target . The D-valine in the target may partially mitigate this disadvantage.

Biological Activity

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine is a complex peptide composed of six amino acids, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.

1. Chemical Composition and Synthesis

Chemical Structure:

  • Molecular Formula: C26H49N7O8
  • Molecular Weight: 615.8 g/mol
  • CAS Number: 655230-57-2

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. This method involves:

  • Activation of Amino Acids: Using coupling reagents like HBTU or DIC.
  • Coupling Reaction: Under mild conditions, activated amino acids are coupled to the resin-bound peptide chain.
  • Deprotection: Protecting groups are removed using TFA to expose reactive sites for further coupling .

2. Biological Mechanisms

The biological activity of this peptide is largely attributed to its interactions with various molecular targets within biological systems. Key mechanisms include:

  • Receptor Binding: The peptide may bind to specific receptors, modulating their activity and influencing various signaling pathways.
  • Enzyme Interaction: It can act as a substrate or inhibitor for specific enzymes, affecting metabolic processes.
  • Protein-Protein Interactions: The structure allows it to participate in complex formation with other proteins, which is critical in cellular functions .

A. Therapeutic Applications

Research has indicated potential therapeutic applications for this compound in:

  • Drug Delivery Systems: Its ability to form stable complexes with drugs enhances bioavailability and targeting .
  • Peptide-Based Vaccines: Investigated for its immunogenic properties, making it a candidate for vaccine development .

B. Comparative Studies

A comparative analysis with similar peptides such as L-Valyl-L-Alanine and L-Alany-Valine has shown differences in their sorption capacities and thermal stability. For instance, L-Valyl-L-Alanine exhibited greater sorption capacity for organic compounds compared to its counterparts .

Table 1: Comparison of Peptide Properties

PeptideMolecular Weight (g/mol)Sorption CapacityThermal Stability
This compound615.8ModerateHigh
L-Valyl-L-Alanine174.2HighModerate
L-Alany-Valine174.2ModerateHigh

5. Conclusion

This compound represents a promising compound in biochemical research and therapeutic development due to its diverse biological activities and potential applications in medicine and biotechnology. Ongoing studies are essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.